2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group, a thioether linkage, and an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is constructed through cyclization reactions.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions.
Indolinone Attachment: The final step involves coupling the thioether intermediate with an indolinone derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the bromophenyl group or the pyridazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and indolinone moieties are crucial for binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-((6-Phenylpyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone: Features a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c21-16-7-5-14(6-8-16)17-9-10-19(23-22-17)26-13-20(25)24-12-11-15-3-1-2-4-18(15)24/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCKXLTAGWKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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